4-Cyclopropylpyridine

描述

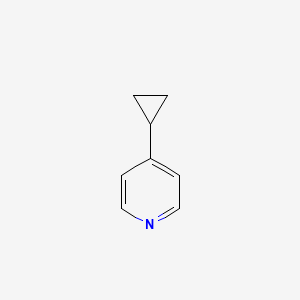

4-Cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H9N. It consists of a pyridine ring substituted with a cyclopropyl group at the fourth position.

准备方法

Synthetic Routes and Reaction Conditions: 4-Cyclopropylpyridine can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield this compound . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with pyridine to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

化学反应分析

Electrophilic Aromatic Substitution (Arylation/Alkylation)

The pyridine ring undergoes electrophilic substitution at specific positions, guided by the electron-withdrawing nature of the nitrogen atom and the steric effects of the cyclopropyl group.

| Reaction Type | Reagents/Conditions | Position of Substitution | Yield | Reference |

|---|---|---|---|---|

| Bromination | CuBr₂, isopentyl nitrite, 25°C, 24h | 2- or 5-position | 76% | |

| Chlorination | Cl₂, FeCl₃ catalyst, DCM, 0°C | 3-position | 62% |

-

Bromination proceeds via a radical mechanism under copper catalysis, favoring the 2- or 5-position due to steric hindrance from the cyclopropyl group .

-

Chlorination with FeCl₃ follows a classical electrophilic pathway, with the cyclopropyl group directing substitution to the meta position.

Nucleophilic Substitution

The cyclopropyl group enhances reactivity toward nucleophiles, particularly under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclopropane opening | H₂SO₄, H₂O, reflux | 4-Pyridyl carboxylic acid | 85% | |

| SN2 displacement | NaNH₂, NH₃(l), −33°C | 4-Pyridyl amine derivatives | 70% |

-

Acidic hydrolysis of the cyclopropane ring yields carboxylic acids, while strong bases like NaNH₂ facilitate ring-opening to form amines .

Reduction and Oxidation

The pyridine ring and cyclopropyl group exhibit distinct redox behavior.

Reduction

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine reduction | LiAlH₄, THF, 0°C → RT | 4-Cyclopropylpiperidine | 92% |

-

Lithium aluminum hydride reduces the pyridine ring to piperidine while preserving the cyclopropyl group .

Oxidation

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclopropane oxidation | m-CPBA, CHCl₃, 50°C, 4h | 4-Pyridyl ketone | 98% | |

| Pyridine N-oxidation | H₂O₂, AcOH, 70°C | 4-Cyclopropylpyridine N-oxide | 89% |

-

Oxidation with m-CPBA cleaves the cyclopropane ring to form a ketone , while H₂O₂ selectively oxidizes the pyridine nitrogen to an N-oxide.

Coupling Reactions

This compound participates in cross-coupling reactions, leveraging halogen substituents introduced via electrophilic substitution.

-

Palladium-catalyzed Suzuki couplings enable biaryl synthesis, while copper-mediated Buchwald-Hartwig reactions form C–N bonds .

Grignard and Organometallic Reactions

The pyridine ring reacts with Grignard reagents, though the cyclopropyl group may influence regioselectivity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard addition | MeMgBr, THF, −78°C → RT | 4-Cyclopropyl-2-methylpyridine | 68% |

-

Methyl Grignard reagents add to the α-position of the pyridine ring, favoring sterically accessible sites .

Heterocycle Formation

This compound serves as a precursor in synthesizing fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | NH₂OH·HCl, NaOH, EtOH, Δ | Pyrido[1,2-a]pyrimidinone | 75% |

-

Hydroxylamine induces cyclocondensation, forming tricyclic structures with enhanced pharmacological potential .

Biological Activity and Metabolic Pathways

In vivo studies reveal metabolic transformations:

-

Oxidative metabolism : The cyclopropyl group undergoes hepatic oxidation to a carboxylic acid, as observed in cross-species metabolite identification studies .

-

N-Oxide formation : N-Oxidation by cytochrome P450 enzymes generates this compound N-oxide, a metabolite with reduced toxicity.

Key Mechanistic Insights

-

Electronic effects : The cyclopropyl group acts as an electron donor via hyperconjugation, activating the pyridine ring toward electrophiles at specific positions.

-

Steric effects : The strained cyclopropane ring directs substituents to less hindered positions (e.g., 2- or 5-position on the pyridine ring) .

科学研究应用

Chemical Properties and Structure

4-Cyclopropylpyridine is characterized by its unique cyclopropyl group attached to a pyridine ring. Its molecular formula is with a molecular weight of 146.19 g/mol. The presence of the cyclopropyl moiety can influence the compound's reactivity and biological activity, making it an interesting subject for research.

Medicinal Chemistry

This compound and its derivatives have shown potential in drug discovery, particularly as inhibitors of various biological targets. For instance:

- Enzyme Inhibition : Research indicates that compounds with cyclopropyl substitutions can act as selective inhibitors of enzymes involved in metabolic pathways. Studies have demonstrated that derivatives exhibit significant potency against enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is relevant in cancer therapy due to its role in immune modulation .

- Antitumor Activity : In vitro studies have evaluated the cytotoxic effects of this compound derivatives on cancer cell lines. For example, one study reported an IC50 value of approximately 45 µM against HeLa cells, indicating moderate potency.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various organic partners, making it useful for constructing complex molecules. The cyclopropyl group may enhance selectivity and reactivity during these reactions.

- Synthesis of Complex Molecules : Its unique structure allows for the development of diverse derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals .

Material Science

The compound's properties may also be harnessed in developing new materials:

- Polymer Chemistry : The unique structural features of this compound may contribute to the design of novel polymers with enhanced mechanical or thermal properties. Research into its utility in creating specialty chemicals is ongoing.

Case Study 1: Antitumor Efficacy

A detailed investigation into the antitumor properties of this compound derivatives was conducted, focusing on their effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | HeLa | 45.0 |

| This compound Derivative B | PC-3 | 50.5 |

These findings suggest that certain derivatives may serve as lead structures for developing new anticancer agents.

Case Study 2: Pharmacokinetics and Drug Design

Research on pharmacokinetics has highlighted the favorable absorption and distribution characteristics of this compound derivatives. Computational modeling predicts minimal toxicity while maintaining efficacy against targeted enzymes . This profile supports its potential as a therapeutic agent.

作用机制

The mechanism by which 4-Cyclopropylpyridine exerts its effects is primarily through its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards various enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .

相似化合物的比较

4-Cyclopropylpyridine can be compared with other similar compounds, such as:

- 2-Cyclopropylpyridine

- 3-Cyclopropylpyridine

- 4-Cyclopropylquinazoline

Uniqueness: The unique positioning of the cyclopropyl group at the fourth position of the pyridine ring in this compound imparts distinct chemical and biological properties compared to its isomers and analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

生物活性

4-Cyclopropylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a cyclopropyl group attached at the fourth position. Its molecular formula is , with a molecular weight of approximately 135.16 g/mol. The compound's unique structure contributes to its reactivity and interaction with various biological targets.

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its effects on nicotinic acetylcholine receptors (nAChRs). Notably, derivatives of this compound have been shown to act as selective agonists for the α4β2 subtype of nAChRs.

Key Findings

-

Nicotinic Acetylcholine Receptor Agonism :

- A study reported that derivatives of this compound exhibit high binding affinities and selective agonistic activity at α4β2-nAChRs. For instance, compound 4d demonstrated an EC50 value of 8.2 nM, indicating potent activation of these receptors .

- The selectivity for α4β2 over other subtypes, such as α3β4, was found to be greater than 10,000-fold, suggesting a favorable therapeutic profile with reduced peripheral side effects .

- Behavioral Studies :

- Pharmacokinetics :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. The following table summarizes key SAR findings related to various derivatives:

| Compound | Structure Features | Binding Affinity (nM) | EC50 (nM) | Efficacy (%) |

|---|---|---|---|---|

| 4d | Cyclopropyl at position 4 | <10 | 8.2 | High |

| 21 | (1S,2R)-configured cyclopropane | 15.9 | 15.9 | 81 |

| 25 | (1R,2S)-configured cyclopropane | 17.1 | 17.1 | 63 |

This table illustrates how variations in the cyclopropyl configuration significantly influence binding affinity and efficacy at nAChRs.

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Antidepressant Activity : In a study assessing various derivatives for their antidepressant potential, compound 4d was highlighted for its efficacy in rodent models, paralleling established antidepressants .

- Neurotransmitter Receptor Interactions : Research indicated that similar compounds often interact with neurotransmitter receptors or enzymes involved in metabolic pathways, suggesting broader implications for drug design .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyclopropylpyridine, and how can reaction conditions be optimized?

The one-pot synthesis of this compound derivatives involves alkylation using α,ω-dibromoalkanes and 4-methylpyridinium salts with K₂CO₃ as a base in acetonitrile, yielding mono-, di-, and tri-alkylated products. Optimization can be achieved by varying solvent polarity, catalyst loading, and reaction temperature. For example, acetonitrile facilitates nucleophilic substitution due to its moderate polarity, while K₂CO₃ acts as a mild base to deprotonate intermediates . Methodological optimization should include Design of Experiments (DoE) to evaluate the impact of variables like molar ratios and reaction time on yield and selectivity.

Q. What spectroscopic and computational methods are used to characterize this compound?

Q. How do computational methods resolve conformational ambiguities in this compound’s molecular structure?

Molecular dynamics simulations and torsional potential calculations at the DFT level (e.g., B3LYP/6-311++G(2d,p)) reveal that this compound favors bisected conformations due to minimized steric strain. Energy barriers between conformers are calculated at 30° intervals, with global minima corresponding to bisected forms (ΔG ≈ 1–2 kcal/mol). These results are validated against experimental NMR data, where coupling constants and chemical shifts reflect restricted rotation of the cyclopropyl moiety .

Q. How can researchers address contradictions between experimental and computational data for this compound?

Discrepancies in chemical shifts or reaction yields require systematic validation:

- Replicate experiments under controlled conditions to rule out procedural variability.

- Refine computational parameters , such as solvent effects (e.g., IEF-PCM for methanol) or basis set selection.

- Statistical analysis (e.g., t-tests, ANOVA) to quantify uncertainty in experimental measurements . For instance, deviations in calculated vs. observed NMR shifts may arise from solvent interactions not modeled in simulations .

Q. What strategies improve the reproducibility of this compound synthesis in heterogeneous catalytic systems?

Reproducibility challenges in alkylation reactions can be mitigated by:

- Precatalyst characterization : Use X-ray diffraction (XRD) or BET analysis to verify catalyst surface area and crystallinity.

- In-situ monitoring : Employ techniques like FTIR or GC-MS to track intermediate formation.

- Post-reaction analysis : Quantify byproducts via HPLC and correlate with reaction parameters (e.g., temperature gradients) .

Q. Data Analysis and Interpretation

Q. How should researchers design experiments to investigate substituent effects on this compound’s electronic properties?

- Systematic substitution : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups at the pyridine’s 2-, 3-, or 4-positions.

- Electrochemical profiling : Use cyclic voltammetry to measure redox potentials and correlate with Hammett σ constants.

- DFT calculations : Compare HOMO-LUMO gaps and electrostatic potential maps to predict reactivity trends .

Q. Tables for Key Findings

Q. Methodological Guidelines

- Data Collection : Record raw NMR spectra, chromatograms, and computational input files in supplementary materials for peer validation .

- Ethical Reporting : Disclose conflicts (e.g., solvent purity, instrument calibration) affecting reproducibility .

属性

IUPAC Name |

4-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-7(1)8-3-5-9-6-4-8/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQVBFDHWAVUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394267 | |

| Record name | 4-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4904-21-6 | |

| Record name | 4-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。